Pyrazophos

Description

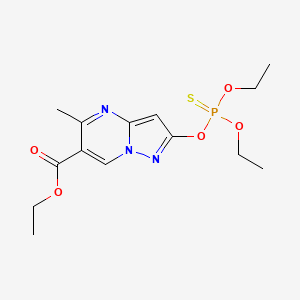

structure

fungicide containing 300g/L pure this compound and solvent 552g/L xylene

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphinothioyloxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O5PS/c1-5-19-14(18)11-9-17-12(15-10(11)4)8-13(16-17)22-23(24,20-6-2)21-7-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOMJVFZQRQWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=CC(=N2)OP(=S)(OCC)OCC)N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N3O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042352 | |

| Record name | Pyrazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13457-18-6 | |

| Record name | Pyrazophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZOPHOS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEG0A8I17D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazophos: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Pyrazophos is a systemic fungicide and insecticide belonging to the organophosphate class of compounds.[1] It is recognized for its efficacy against powdery mildew in various agricultural settings, including orchards and vegetable crops.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and biological aspects of this compound, tailored for a scientific audience.

Chemical Structure and Nomenclature

The precise chemical identity of a compound is fundamental to its scientific study. The structure of this compound is characterized by a pyrazolopyrimidine core linked to a diethyl phosphorothioate group.

IUPAC Name: ethyl 2-[(diethoxyphosphorothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate[1][2]

Chemical Formula: C₁₄H₂₀N₃O₅PS[1][3]

CAS Registry Number: 13457-18-6[1][2]

Chemical structure of this compound

Physicochemical and Toxicity Data

A summary of the key physicochemical properties and acute toxicity data for this compound is presented below. These parameters are crucial for understanding its environmental fate, biological interactions, and for developing safe handling protocols.

| Property | Value | Reference |

| Molar Mass | 373.36 g/mol | [1] |

| Appearance | Green to brown solid | [1] |

| Melting Point | 51-52 °C | [1] |

| Boiling Point | Decomposes at 160 °C | [1] |

| Solubility in Water | 4.2 mg/L | [1] |

| Density | 1.348 g/cm³ | [1] |

| Flash Point | 32-36 °C | [1] |

Mode of Action

This compound functions as a systemic fungicide with both protective and curative properties.[3] Its mechanism of action involves the inhibition of phospholipid biosynthesis in fungi.[3][4] As a profungicide, it undergoes hydrolysis of the thionophosphate group to form the active 2-hydroxypyrazolopyrimidine fungicide.[4]

Experimental Protocols

Understanding the synthesis and analysis of this compound is essential for research and development.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of O,O-diethyl phosphorochloridothioate with ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. The latter intermediate is prepared from ethyl acetoacetate and hydrazine, followed by selective oxidation and esterification. The final condensation reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, in a solvent like acetone or toluene. The crude product is then purified through neutralization, aqueous washing, and vacuum distillation.[3]

Synthetic pathway of this compound.

Biological Signaling and Logical Relationships

As an organophosphate, the primary mode of insecticidal action for compounds structurally related to this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. While its primary use is as a fungicide, this secondary activity is a key characteristic of the chemical class. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses and ultimately, insect mortality.

Insecticidal mode of action via AChE inhibition.

References

Pyrazophos: A Technical Guide for Researchers

CAS Number: 13457-18-6 Molecular Formula: C₁₄H₂₀N₃O₅PS

This technical guide provides an in-depth overview of Pyrazophos, an organophosphate compound recognized for its fungicidal and insecticidal properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, synthesis, and analytical methods.

Core Chemical and Physical Properties

This compound is chemically known as ethyl 2-[(diethoxyphosphorothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. It is a crystalline solid, with technical grades appearing as a green to brown solid. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 373.37 g/mol | |

| Melting Point | 51-52 °C | |

| Boiling Point | Decomposes at 160 °C | |

| Density | 1.348 g/cm³ | |

| Water Solubility | 4.2 mg/L | |

| LogP (Octanol/Water Partition Coefficient) | 3.80 |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

This compound functions as a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi. While the precise enzymatic target is not definitively established in publicly available literature, organophosphate fungicides are known to interfere with key enzymes in lipid metabolism. The proposed pathway involves the inhibition of enzymes crucial for the synthesis of phospholipids, which are essential components of fungal cell membranes. Disruption of this pathway leads to compromised membrane integrity and ultimately, cell death.

Synthesis and Characterization of Pyrazophos: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrazophos (CAS No. 13457-18-6), a systemic organothiophosphate fungicide and insecticide.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for its preparation and analysis for research purposes. This compound acts as a phospholipid biosynthesis inhibitor and is used to control powdery mildew in various crops.[2][3]

Chemical and Physical Properties

This compound, with the IUPAC name ethyl 2-[(diethoxyphosphorothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, is a crystalline solid, appearing as green to brown, or a yellow oil.[1][4][5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-diethoxyphosphinothioyloxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | [3] |

| CAS Number | 13457-18-6 | [1] |

| Molecular Formula | C14H20N3O5PS | [3] |

| Molecular Weight | 373.37 g/mol | [3] |

| Appearance | Green to brown solid or yellow oil | [1][5] |

| Melting Point | 51 to 52 °C (124 to 126 °F; 324 to 325 K) | [1] |

| Boiling Point | Decomposes at 160 °C | [1] |

| Solubility in Water | 4.2 mg/L | [1] |

| Density | 1.348 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound involves the reaction of O,O-diethyl phosphorochloridothioate with ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.[2] The latter intermediate is prepared from ethyl acetoacetate and hydrazine, followed by selective oxidation and esterification.[2] The final reaction step forms the phosphorothioate ester linkage.

Experimental Protocol for Synthesis

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in a solvent such as acetone or toluene.

-

Addition of Base: Add a base, for instance, triethylamine or potassium carbonate, to the solution to facilitate the reaction.

-

Addition of Phosphorochloridothioate: Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the crude product is neutralized, washed with water, and purified.[2] Vacuum distillation is a common method for purification.[2]

Caption: Synthesis pathway of this compound.

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

This compound functions as a systemic fungicide with both protective and curative action by inhibiting phospholipid biosynthesis.[2] This mode of action disrupts the formation of fungal cell membranes, which are essential for their growth and survival. The profungicide is hydrolyzed in the target organism, releasing the active 2-hydroxypyrazolopyrimidine fungicide.[3]

Caption: Mechanism of action of this compound.

Characterization and Analytical Methods

The characterization of synthesized this compound is crucial to confirm its identity, purity, and quantity. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups present in the this compound molecule.

| Spectroscopic Data | Observed Peaks/Signals |

| Mass Spectrometry (GC-MS) | Key fragments at m/z: 291, 259, 232, 221, 135[3] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for P=S, C=O (ester), C=N, and aromatic C-H bonds. |

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of thermally labile compounds like many organophosphorus pesticides.[6]

-

Experimental Protocol for HPLC Analysis:

-

Column: A C18 column (e.g., 150 mm × 4.6 mm, 5-µm particle size) is commonly used.[6]

-

Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v) can be employed.[6] The aqueous phase may contain a small amount of acetic acid (e.g., 0.1%).[6]

-

Flow Rate: A typical flow rate is 1 mL/min.[6]

-

Detection: UV detection at a wavelength of 285 nm is suitable.[6]

-

Column Temperature: Maintained at approximately 35 °C.[6]

-

Injection Volume: A 20 µL injection volume is standard.[6]

-

Gas Chromatography (GC)

GC coupled with a suitable detector is also a powerful tool for this compound analysis.

-

Experimental Protocol for GC Analysis:

-

Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for sample extraction and cleanup, especially from complex matrices.[7]

-

Injection: A programmable temperature vaporizer (PTV) injector allows for large volume injection, which can simplify sample preparation.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polar phase) is used for separation.

-

Detection: Mass spectrometry (MS) is a highly selective and sensitive detector for identifying and quantifying this compound.

-

Caption: General analytical workflow for this compound.

Safety and Handling

This compound is harmful if swallowed or inhaled and is very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

This guide provides a foundational understanding of the synthesis and characterization of this compound for research applications. For specific experimental details and safety protocols, researchers should consult relevant literature and safety data sheets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: HOE 2873) [sitem.herts.ac.uk]

- 3. This compound | C14H20N3O5PS | CID 26033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound [drugfuture.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazophos for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pyrazophos, a systemic fungicide and insecticide. The information presented herein is intended for laboratory use by researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

This compound, with the IUPAC name ethyl 2-[(diethoxyphosphorothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, is an organothiophosphate compound.[1][2][3] Its chemical structure is fundamental to its biological activity and physical properties.

Caption: Chemical structure of the this compound molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and behavior in biological and environmental systems. These properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀N₃O₅PS | [1][4][5] |

| Molecular Weight | 373.37 g/mol | [1][4][5] |

| Appearance | Green to brown solid; colorless crystals (pure) | [2][6] |

| Density | 1.348 g/cm³ | [2] |

| Melting Point | 51-53 °C | [2][6] |

| Boiling Point | Decomposes at 160 °C | [2] |

| Vapor Pressure | 0.22 mPa (at 20 °C) | [7] |

Table 2: Solubility Properties

| Solvent | Solubility (at 20 °C) | Reference(s) |

| Water | 4.2 mg/L | [2][7] |

| Acetone | 121.2% | [6] |

| Toluene | >98% | [6] |

| Ethyl Acetate | 89.8% | [6] |

| Ethanol | 9.5% | [6] |

| Hexane | 1.1% | [6] |

| DMSO | Soluble | [8] |

Table 3: Partition and Dissociation Properties

| Property | Value | Reference(s) |

| Octanol-Water Partition Coefficient (log P) | 3.8 | [7][9] |

| Henry's Law Constant (at 25 °C) | 2.58 x 10⁻⁴ Pa m³/mol | [7] |

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is essential for research and development. The following sections detail the methodologies for key experiments, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus with a heated block or a liquid bath is used. The capillary tube containing the sample is placed in the apparatus adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate (approximately 1 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded. This range is reported as the melting point.

Caption: Workflow for melting point determination.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved solid.

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Gas Saturation Method

-

Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of the this compound sample.

-

Saturation: The gas becomes saturated with the vapor of the substance.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.

-

Quantification: The amount of trapped this compound is quantified using an appropriate analytical technique.

-

Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a measure of the lipophilicity of a substance.

Methodology: Shake Flask Method

-

Preparation: A solution of this compound is prepared in either n-octanol or water.

-

Partitioning: A known volume of this solution is mixed with a known volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as log Kow.

Mechanism of Action and Biological Pathways

This compound exhibits a dual mode of action as a fungicide and an insecticide, primarily through the inhibition of phospholipid biosynthesis in fungi and the inhibition of acetylcholinesterase in insects.

Inhibition of Phospholipid Biosynthesis in Fungi

As a fungicide, this compound is known to inhibit phospholipid biosynthesis, a critical process for the formation and integrity of fungal cell membranes.[1][7] The disruption of this pathway leads to impaired fungal growth and development.

Caption: Fungal phospholipid biosynthesis pathway inhibited by this compound.

Inhibition of Acetylcholinesterase in Insects

Similar to other organophosphate insecticides, this compound acts as an inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[10] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Caption: Inhibition of acetylcholinesterase by this compound.

This guide provides essential technical information on this compound for laboratory professionals. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. Phospholipid biosynthesis in Candida albicans: regulation by the precursors inositol and choline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. academic.oup.com [academic.oup.com]

- 10. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Pyrazophos in Soil

These application notes provide detailed methodologies for the quantitative analysis of Pyrazophos, an organophosphate fungicide and insecticide, in soil samples. The protocols are intended for researchers, scientists, and professionals in environmental science and drug development, focusing on two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Application Note 1: Quantification of this compound in Soil by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of this compound, a volatile pesticide well-suited for GC analysis. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Experimental Protocol

1. Sample Preparation: Modified QuEChERS Method

-

Homogenization: Air-dry the soil sample, remove stones and large debris, and homogenize by passing it through a 2 mm sieve.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

For recovery studies, fortify the sample with a known concentration of this compound standard solution at this stage.

-

Add 10 mL of acetonitrile to the tube.

-

Add ceramic homogenizers to improve extraction efficiency.

-

Cap the tube and shake vigorously for 1 minute. Automated shakers can be used for consistency.

-

-

Salting-Out (Liquid-Liquid Partitioning):

-

Add a pre-packaged salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube. This step separates the acetonitrile layer from the aqueous phase.

-

Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.

-

The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids and anhydrous MgSO₄ to remove residual water.

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Sample Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for GC-MS/MS analysis.

-

2. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: 25 °C/min to 150 °C.

-

Ramp 2: 3 °C/min to 200 °C.

-

Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

-

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions for this compound: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution. These transitions are highly specific to the target analyte.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Data Presentation: GC-MS/MS Method Validation Parameters

The following table summarizes typical performance data for the analysis of pesticides in soil using GC-based methods.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve over a specified concentration range. |

| Limit of Detection (LOD) | 0.6 - 3.4 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 20 ng/g | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Recovery (%) | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the extraction efficiency. |

| Precision (RSD %) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

Workflow Visualization

Application Notes and Protocols for Pyrazophos Residue Analysis using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of pyrazophos residues in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for ensuring food safety and monitoring environmental contamination.

Introduction

This compound is a systemic organophosphorus fungicide and insecticide used to control a range of fungal diseases and insect pests on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and agricultural products. Accurate and sensitive analytical methods are therefore crucial for the monitoring of its residues. Both HPLC and GC-MS are powerful techniques widely employed for this purpose, each offering distinct advantages.

Comparative Overview of HPLC and GC-MS for this compound Analysis

| Parameter | HPLC-MS/MS | GC-MS/MS |

| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |

| Analyte Suitability | Suitable for a wide range of polar, non-volatile, and thermally labile compounds. | Ideal for volatile and semi-volatile compounds that are thermally stable. |

| Sample Throughput | Can offer faster analysis times with modern UPLC systems. | Runtimes can be longer, although fast GC methods are being developed. |

| Sensitivity | High sensitivity, often reaching low µg/kg levels. | Excellent sensitivity, also capable of detecting residues at very low levels. |

| Selectivity | High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference. | Very high selectivity with MS/MS, providing confident identification and quantification. |

| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Also prone to matrix effects, which can impact accuracy and precision. |

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound and other pesticides using HPLC-MS/MS and GC-MS/MS. Please note that these values can vary depending on the specific matrix, instrumentation, and method parameters.

| Technique | Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| HPLC-MS/MS | 121 Pesticides (including organophosphates) | Rice | - | 70-119 | - | |

| GC-MS/MS | 203 Pesticides | Fruits and Vegetables | 2 | - | - | |

| GC-MS/MS | 133 Pesticides | Chenpi | - | - | - | |

| HPLC-DAD | Various Pesticides | Milk | 1.7-3.2 (ng/mL) | - | - | |

| GC-MS/MS | Various Pesticides | Milk | 1.7-3.0 (ng/mL) | - | - |

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

-

Homogenized sample (e.g., fruits, vegetables, rice)

-

Acetonitrile (ACN)

-

Water (for samples with low water content)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

Centrifuge tubes (50 mL and 15 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile. For dry samples like rice, add a corresponding amount of water to rehydrate the sample before adding acetonitrile.

-

Add the appropriate QuEChERS extraction salt mixture.

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

-

Centrifuge the tube at a sufficient speed (e.g., >3000 x g) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove fats, and GCB to remove pigments).

-

Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.

-

Centrifuge the d-SPE tube for 5 minutes.

-

The resulting supernatant is the final extract, ready for analysis by either HPLC-MS/MS or GC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is typically employed using:

-

A: Water with 0.1% formic acid and/or 5 mM ammonium formate

-

B: Methanol or acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Autosampler

-

Tandem mass spectrometer (MS/MS) with an electron ionization (EI) source

Chromatographic Conditions:

-

Column: A low-bleed, mid-polarity capillary column is typically used (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

-

Injector Temperature: 250 - 280 °C

-

Injection Mode: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is optimized to achieve good separation of this compound from matrix components. A typical program might be:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp at 10-25 °C/min to 200-230 °C.

-

Ramp at 5-10 °C/min to 280-300 °C, hold for 2-5 minutes.

-

Mass Spectrometric Conditions (MS/MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor and product ions for this compound.

-

Ion Source Temperature: 230 - 250 °C

-

Transfer Line Temperature: 280 - 300 °C

Visualizations

Caption: Workflow for this compound Residue Analysis.

Application of Pyrazophos as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazophos is a systemic organophosphorus fungicide and insecticide used to control a variety of pests on crops.[1] As with many agrochemicals, monitoring its residue levels in food products and the environment is crucial for ensuring human safety and regulatory compliance. The use of a well-characterized analytical reference standard is paramount for accurate and reliable quantification. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in various matrices.

This compound is compatible with several analytical techniques, including gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use as a reference standard.

| Property | Value |

| Chemical Formula | C₁₄H₂₀N₃O₅PS |

| Molar Mass | 373.36 g/mol |

| Appearance | Green to brown solid |

| Melting Point | 51 to 52 °C |

| Boiling Point | Decomposes at 160 °C |

| Solubility in Water | 4.2 mg/L |

Source:[1]

Application Notes: Analysis of this compound Residues

The following sections detail the application of this compound as a reference standard for the quantitative analysis of its residues in various matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and efficiency.

Analysis in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is suitable for the determination of this compound residues in fruits and vegetables with varying water content.

Experimental Protocol:

a) Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of the fruit or vegetable.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

For samples with low water content (e.g., raisins), add an appropriate amount of water to rehydrate the sample before adding acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 g for 5 minutes.[2]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture. For pigmented samples like spinach, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is effective for removing interferences.[3] For other matrices, PSA and C18 may be sufficient.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.

b) Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Inlet: Splitless injection at 250 °C.[2]

-

Oven Temperature Program: 90 °C (hold 1 min), ramp at 4 °C/min to 310 °C (hold 2 min).[2]

-

Carrier Gas: Helium at a constant flow.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Quantitative Data Summary (Typical Performance)

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.005 - 0.05 mg/kg |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 20% |

Note: These are typical validation parameters for multi-residue pesticide analysis using QuEChERS and GC-MS/MS. Actual values may vary depending on the specific matrix and instrument conditions.

Workflow Diagram:

Caption: Workflow for this compound analysis in fruits and vegetables.

Analysis in Soil using QuEChERS and GC-MS/MS

This protocol is adapted for the analysis of this compound residues in soil samples.

Experimental Protocol:

a) Sample Preparation

-

Sample Pre-treatment: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Cleanup: The cleanup step may be simplified for soil compared to pigmented plant matrices. A d-SPE cleanup with PSA and C18 is often sufficient.

-

Final Extract: The supernatant is concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

b) Instrumental Analysis (GC-MS/MS)

The instrumental conditions are similar to those described for fruits and vegetables.

Quantitative Data Summary (Typical Performance)

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| LOD | 1 - 10 µg/kg |

| LOQ | 5 - 20 µg/kg |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 20% |

Note: These are typical validation parameters for pesticide analysis in soil. Actual values may vary.

Workflow Diagram:

Caption: Workflow for this compound analysis in soil.

Analysis in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is suitable for the determination of this compound in water samples.

Experimental Protocol:

a) Sample Preparation (SPE)

-

Filtration: Filter the water sample through a 0.7-µm glass fiber filter.[5]

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by deionized water.

-

Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL to 1 L) through the SPE cartridge at a controlled flow rate.

-

Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

b) Instrumental Analysis (LC-MS/MS)

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically 0.2 - 0.4 mL/min.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Quantitative Data Summary (Typical Performance)

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| LOD | 1 - 10 ng/L |

| LOQ | 5 - 50 ng/L |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 15% |

Note: These are typical validation parameters for pesticide analysis in water by SPE and LC-MS/MS.

Workflow Diagram:

Caption: Workflow for this compound analysis in water.

Potential Degradation Pathway of this compound

Understanding the potential degradation products of this compound is important for developing comprehensive analytical methods that can monitor both the parent compound and its significant metabolites or degradation products. The primary degradation pathways for organophosphorus pesticides like this compound are hydrolysis and photodegradation.

Proposed Degradation Pathway:

The initial and most likely degradation step is the hydrolysis of the phosphoester bond (P-O-C). This cleavage would result in the formation of 2-hydroxy-5-methyl-6-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidine and O,O-diethyl phosphorothioic acid. Further degradation of the pyrazolopyrimidine ring structure can occur through various reactions.

Diagram of Proposed Degradation Pathway:

Caption: Proposed primary degradation pathway of this compound.

Conclusion

The use of this compound as an analytical reference standard is essential for the accurate quantification of its residues in various environmental and food matrices. The protocols outlined in this document, based on widely accepted methodologies such as QuEChERS and SPE coupled with advanced analytical instrumentation, provide a robust framework for researchers and scientists. The provided typical validation data serves as a benchmark for method performance. A clear understanding of the potential degradation pathways of this compound will aid in the development of more comprehensive monitoring programs.

References

Application of Pyrazophos Against Chrysanthemum Leaf Miner: A Detailed Guide for Researchers

Introduction

The chrysanthemum leaf miner, primarily represented by species such as Liriomyza trifolii and Phytomyza syngenesiae, poses a significant threat to chrysanthemum production worldwide. These pests cause damage through larval mining within the leaf tissue, which reduces the photosynthetic capacity of the plant and diminishes its aesthetic and commercial value.[1][2] Pyrazophos, an organophosphate insecticide and fungicide, has demonstrated efficacy in controlling this pest. This document provides detailed application notes and experimental protocols for the research and development of this compound as a control agent for the chrysanthemum leaf miner.

Mechanism of Action

This compound, like other organophosphate insecticides, primarily acts as an inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of the insect.[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][5]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Acetylcholinesterase inhibition by this compound.

Efficacy Data

Studies have demonstrated the effectiveness of this compound against the chrysanthemum leaf miner. A key study highlighted that this compound was more effective than dioxanthion. The timing of application significantly impacts its efficacy, with the highest control achieved when applied at the feeding mark stage, preventing egg development entirely.[6]

| Pest Stage | This compound Application Outcome (% Reaching Adulthood) | Reference |

| Feeding Mark | 0% | [6] |

| Young Mine | 3-5% | [6] |

| Mature Mine | 3-1% (Note: This appears anomalous in the source, potentially a typo for 31%) | [6] |

| Pupal Stage | 45-5% (Note: This appears anomalous in the source, potentially a typo for 45.5%) | [6] |

Experimental Protocols

Laboratory Bioassay: Leaf-Dip Method

This protocol is designed to determine the dose-response of chrysanthemum leaf miner larvae to this compound.

Materials:

-

Technical grade this compound

-

Acetone (solvent)

-

Distilled water

-

Triton X-100 (surfactant)

-

Chrysanthemum plants (uniform age and size, free of pests)

-

Chrysanthemum leaf miner adults for infestation

-

Petri dishes

-

Filter paper

-

Ventilated cages for rearing and infestation

-

Micropipettes

-

Beakers and volumetric flasks

-

Stereomicroscope

Workflow:

Caption: Laboratory bioassay workflow.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A typical concentration range to test would be from 0.1 to 1000 mg/L, plus a control (water + surfactant only).

-

-

Plant Infestation:

-

Place healthy, potted chrysanthemum plants in a ventilated cage with a population of adult chrysanthemum leaf miners.

-

Allow the adults to feed and oviposit for a period of 24-48 hours.

-

Remove the adult flies and maintain the plants under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod) until early-instar larval mines are visible.

-

-

Leaf-Dip Application:

-

Excise infested leaves, ensuring each leaf has a similar number of mines.

-

Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.

-

Allow the leaves to air-dry on a clean, non-absorbent surface.

-

-

Incubation and Observation:

-

Place each treated leaf in a separate petri dish lined with moistened filter paper to prevent desiccation.

-

Incubate the petri dishes under the same controlled conditions as the plants.

-

Using a stereomicroscope, assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are immobile and do not respond to probing with a fine brush are considered dead.

-

-

Data Analysis:

-

For each concentration, calculate the percentage of mortality, correcting for control mortality using Abbott's formula.

-

Perform probit analysis to determine the LC50 and LC90 values.

-

Field Trial Protocol

This protocol outlines a method for evaluating the efficacy of this compound against chrysanthemum leaf miner under greenhouse or field conditions.

Materials:

-

Commercial formulation of this compound

-

Chrysanthemum plants established in beds or pots

-

Backpack sprayer or similar application equipment

-

Water

-

Adjuvant (if recommended by the product label)

-

Stakes and flagging for plot demarcation

-

Hand lens or portable microscope

-

Data collection sheets

Workflow:

Caption: Field trial experimental workflow.

Procedure:

-

Experimental Design:

-

Design the experiment using a randomized complete block design with at least four replicates per treatment.

-

Treatments should include different application rates of this compound, a positive control (another registered insecticide), and an untreated control.

-

Each plot should be of a sufficient size to minimize spray drift between plots.

-

-

Pre-Treatment Assessment:

-

Before application, randomly select a predetermined number of plants from each plot and count the number of active leaf mines and live larvae per leaf to establish a baseline infestation level.

-

-

Treatment Application:

-

Calibrate the sprayer to ensure accurate and uniform application.

-

Apply the this compound treatments according to the manufacturer's label, ensuring thorough coverage of the foliage.

-

The untreated control plots should be sprayed with water only.

-

-

Post-Treatment Assessment:

-

At regular intervals (e.g., 3, 7, and 14 days) after treatment, repeat the sampling procedure from the pre-treatment assessment.

-

Count the number of new mines and the number of live larvae within the mines.

-

-

Phytotoxicity Assessment:

-

At each post-treatment assessment, visually inspect the plants for any signs of phytotoxicity, such as leaf yellowing, burning, or distortion.

-

-

Data Analysis:

-

Calculate the percent reduction in the number of live larvae and mines for each treatment compared to the untreated control.

-

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

-

If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

-

Resistance Management

To mitigate the development of insecticide resistance in chrysanthemum leaf miner populations, it is crucial to implement a resistance management strategy. Organophosphates, including this compound, belong to IRAC Mode of Action Group 1B.[1] To prevent the selection of resistant individuals, it is recommended to rotate the use of this compound with insecticides from different mode of action groups.[1]

Conclusion

This compound is an effective insecticide for the control of chrysanthemum leaf miner. Optimal efficacy is achieved with early application targeting the initial feeding and oviposition stages. The provided protocols offer a framework for researchers to further quantify the efficacy of this compound and to develop integrated pest management programs that incorporate this active ingredient in a sustainable manner. Further research to establish precise LC50 and LC90 values would be beneficial for refining application rates and resistance monitoring.

References

- 1. Chrysanthemum Leafminer / Artichoke / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 2. californiaagriculture.org [californiaagriculture.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrazophos Resistance in Powdery Mildew

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to understand and overcome pyrazophos resistance in powdery mildew.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is an organophosphate fungicide that acts as a systemic fungicide with both protective and curative properties. Its primary mode of action is the inhibition of phospholipid biosynthesis. It belongs to FRAC (Fungicide Resistance Action Committee) Group 6.

Q2: Has resistance to this compound in powdery mildew been reported?

Yes, resistance to this compound in cucurbit powdery mildew, caused by Podosphaera xanthii, was first reported in the Netherlands in the 1970s. Subsequent studies in Australia also identified this compound-resistant isolates. However, there is a notable lack of recent research on this specific topic, and the molecular mechanisms of resistance have not been extensively studied.

Q3: What are the general mechanisms of fungicide resistance in powdery mildew?

Powdery mildew fungi have a high risk of developing resistance to fungicides. The primary mechanisms include:

-

Target site modification: Mutations in the gene encoding the target protein can prevent the fungicide from binding effectively. This is a common mechanism for resistance to fungicides like DMIs, MBCs, QoIs, and SDHIs.

-

Overexpression of the target protein: An increase in the amount of the target protein can require higher concentrations of the fungicide to be effective.

-

Metabolic detoxification: The fungus may develop or enhance metabolic pathways that break down the fungicide into non-toxic compounds. This can involve enzymes such as cytochrome P450 monooxygenases or glutathione S-transferases.

-

Increased efflux pump activity: Fungi can actively transport the fungicide out of their cells using efflux pumps, preventing it from reaching its target.

Q4: Are there known fitness costs associated with this compound resistance?

Early studies on this compound resistance in Podosphaera xanthii suggested that some resistant isolates had fitness penalties. When this compound was not used for a year, the sensitivity of the fungal population returned to baseline levels. However, other research found that resistance appeared to be stable over several years. Fitness costs can include reduced growth rate, sporulation, or infectivity in the absence of the fungicide. The presence and severity of fitness costs can influence the stability of resistance in a fungal population.

Troubleshooting Guides

Problem 1: I am observing a gradual decrease in the efficacy of this compound in my experiments, rather than a complete loss of control. What could be the reason?

This phenomenon is characteristic of "quantitative" or "polygenic" resistance. Unlike "qualitative" resistance, which involves a single gene mutation leading to a high level of resistance, quantitative resistance is often caused by the cumulative effect of multiple genes, each with a small effect. This can manifest as a gradual shift in the sensitivity of the powdery mildew population.

Troubleshooting Steps:

-

Determine the EC50 Value: Conduct a dose-response assay to determine the effective concentration of this compound

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazophos

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrazophos, a systemic fungicide and insecticide. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is classified as moderately hazardous and is harmful if swallowed or inhaled. It is also very toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be observed during its handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound. Below is a summary of the required PPE to minimize exposure through dermal, ocular, and inhalation routes. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary concern.

| PPE Category | Item | Specifications and Best Practices |

| Hand Protection | Chemical-resistant gloves | Wear durable, unlined, chemical-resistant gauntlet gloves that extend up the forearm. Do not use leather, paper, or fabric gloves as they can absorb and retain the chemical. For added protection, consider wearing a pair of disposable gloves underneath the outer gloves. Always wash the outside of the gloves before removing them. |

| Eye and Face Protection | Safety goggles and face shield | Use chemical goggles with side shields and a face shield, especially when there is a risk of splashing or aerosol formation. |

| Body Protection | Chemical-resistant coveralls or suit | Wear loose-fitting, chemical-resistant coveralls or a two-piece suit. For tasks with a high risk of spills or splashes, a chemical-resistant apron that extends below the boot tops is recommended. |

| Foot Protection | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn over the boots to prevent pesticides from draining into them. Leather and fabric footwear are not suitable. |

| Respiratory Protection | NIOSH/MSHA-approved |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.